molecular formula C10H8ClF3O B13609991 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B13609991
M. Wt: 236.62 g/mol
InChI Key: IFKDXDFZSJEMET-OWOJBTEDSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enal or 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol

Uniqueness

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol, also known as a trifluoromethyl-containing compound, is notable for its diverse biological activities. The presence of the trifluoromethyl group significantly influences the pharmacological properties of organic compounds, enhancing their potency and selectivity in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C10H9ClF3O
  • Molecular Weight : 232.63 g/mol
  • CAS Number : 65126-85-4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including kinases involved in cancer progression. For instance, it acts as a potent c-KIT kinase inhibitor, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the enzyme .
  • Antioxidant Properties : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antioxidant activity, which is crucial in mitigating oxidative stress in cells .
  • Antimicrobial Activity : Some studies suggest that similar compounds can exhibit antibacterial properties, making them candidates for further investigation in treating bacterial infections .

Biological Activity Data

Activity TypeObservationsReferences
Enzyme Inhibition Effective against c-KIT mutants; good PK profile
Antioxidant Enhanced antioxidant activity noted
Antimicrobial Potential antibacterial effects observed

Case Studies

  • c-KIT Inhibition in Cancer Therapy :
    A study highlighted the compound's ability to inhibit c-KIT kinase, which is pivotal in certain cancers such as gastrointestinal stromal tumors (GISTs). The compound showed promising results in vivo, indicating its potential as a therapeutic agent for patients resistant to traditional treatments like imatinib .
  • Antioxidant Studies :
    Another investigation focused on the antioxidant properties of trifluoromethyl-containing compounds. It was found that these compounds could effectively scavenge free radicals, thereby reducing cellular damage and inflammation .
  • Microbial Resistance :
    A comparative analysis indicated that derivatives of trifluoromethyl compounds demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus, suggesting their utility in developing new antibiotics .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6,15H,5H2/b2-1+

InChI Key

IFKDXDFZSJEMET-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CO)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CCO)C(F)(F)F)Cl

Origin of Product

United States

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